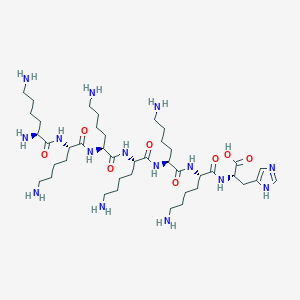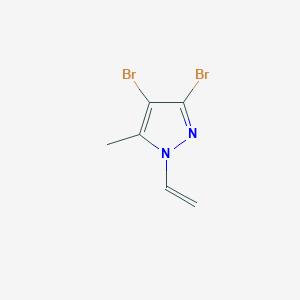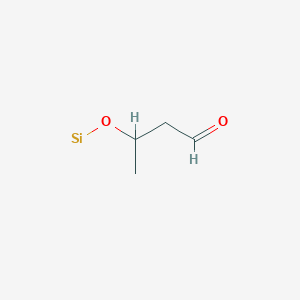
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is a synthetic peptide composed of one L-Histidine and six L-lysyl residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. L-Histidine is a positively charged amino acid known for its role in protein structure and function, while L-lysyl is another positively charged amino acid that plays a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid (L-Histidine) to attach.
Coupling: Each L-lysyl residue is sequentially coupled to the growing peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.
化学反応の分析
Types of Reactions
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring of L-Histidine can be oxidized under specific conditions.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino groups in L-lysyl residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Alkylated lysine residues.
科学的研究の応用
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology.
作用機序
The mechanism of action of L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with various molecular targets. The imidazole ring of L-Histidine can coordinate with metal ions, influencing enzyme activity and protein structure. The positively charged L-lysyl residues can interact with negatively charged molecules, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-: A shorter peptide with similar properties.
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-: Another shorter peptide with fewer L-lysyl residues.
特性
CAS番号 |
835632-62-7 |
|---|---|
分子式 |
C42H81N15O8 |
分子量 |
924.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)52-30(14-2-8-20-44)37(59)53-31(15-3-9-21-45)38(60)54-32(16-4-10-22-46)39(61)55-33(17-5-11-23-47)40(62)56-34(18-6-12-24-48)41(63)57-35(42(64)65)25-28-26-50-27-51-28/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChIキー |
ANZDZTSJIXHDGW-POFDKVPJSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)



![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)



![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)




![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)
